1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that belongs to the class of azetidinones and triazoles
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazole ring, such as “1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole”, are known to interact with various biological targets due to their ability to form hydrogen bonds . They have been used in the synthesis of compounds exhibiting a wide range of biological activities .
Mode of action
The mode of action of such compounds often involves interactions with their targets at a molecular level, leading to changes in cellular processes. The presence of a positive charge on either of two nitrogen atoms in the 1,2,3-triazole ring allows it to show two equivalent tautomeric forms .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some 1,2,3-triazole derivatives have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities, suggesting they may affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Compounds containing the 1,2,3-triazole ring are generally highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some 1,2,3-triazole derivatives have been found to inhibit the replication of certain viruses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The 1,2,3-triazole ring is resistant to metabolic degradation, which can enhance the compound’s stability .
Preparation Methods
The synthesis of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the azetidinone ring: This can be achieved by reacting a suitable amine with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the azetidinone ring with 3,4-dimethoxybenzoyl chloride.
Formation of the triazole ring: The final step involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.
Chemical Reactions Analysis
1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and tuberculosis.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can be compared with other similar compounds such as:
Azetidinones: These compounds share the azetidinone ring structure and have similar biological activities.
Triazoles: These compounds contain the triazole ring and are known for their antifungal and antimicrobial properties.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-4-3-10(7-13(12)21-2)14(19)17-8-11(9-17)18-6-5-15-16-18/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBOFNMMICMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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